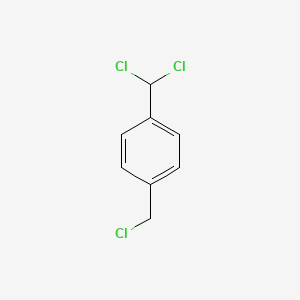

1-(Chloromethyl)-4-(dichloromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-4-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJFMEVGEQWOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224741 | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7398-44-9 | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7398-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(Chloromethyl)-4-(dichloromethyl)benzene

An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-4-(dichloromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 7398-44-9), a key intermediate in various organic chemical manufacturing processes. The primary focus is on the free-radical side-chain chlorination of p-xylene, a method that, while direct, presents significant challenges in selectivity and product distribution. This document elucidates the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and explores critical parameters for process optimization. Causality behind experimental choices, safety protocols, and methods for product isolation and characterization are discussed in detail to provide researchers and drug development professionals with a robust and practical framework for its preparation.

Introduction and Strategic Overview

This compound, also known as α,α,α'-trichloro-p-xylene, is a halogenated aromatic hydrocarbon whose utility is derived from its three reactive benzylic chloride moieties. These sites allow for subsequent nucleophilic substitution reactions, making it a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

The synthesis of this molecule is almost exclusively achieved through the chlorination of p-xylene. The core challenge lies in directing the chlorination to the methyl side-chains (a free-radical process) while preventing chlorination of the aromatic ring (an electrophilic substitution process). Furthermore, the reaction is a competitive-consecutive process, leading to a mixture of chlorinated xylenes. Controlling the reaction conditions to maximize the yield of the desired tri-chloro product is the central objective.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7398-44-9 | [1][2][3] |

| Molecular Formula | C₈H₇Cl₃ | [1][2] |

| Molecular Weight | 209.49 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 72-73 °C | [2] |

| Boiling Point | 155-158 °C @ 20 Torr | [2] |

| Density (Predicted) | 1.334 g/cm³ | [2] |

The Core Mechanism: Free-Radical Side-Chain Chlorination

The selective chlorination of the methyl groups of p-xylene proceeds via a free-radical chain reaction. This mechanism is favored over aromatic ring chlorination when the reaction is conducted in the absence of Lewis acid catalysts and in the presence of a radical initiator, such as ultraviolet (UV) light or heat.[4][5]

The process can be broken down into three fundamental stages:

-

Initiation: Chlorine molecules (Cl₂) absorb energy (hν) to undergo homolytic cleavage, forming two highly reactive chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene, forming a stable benzylic radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain. This process can occur multiple times on both methyl groups.

-

Termination: The reaction ceases when two radicals combine.

The primary experimental challenge is that once the first chlorination occurs, the resulting product competes with the starting p-xylene for chlorine radicals. This leads to a complex mixture of mono-, di-, tri-, tetra-, penta-, and hexachlorinated products.[6] Achieving a high yield of the target this compound requires careful control over the stoichiometry of chlorine and reaction time.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies for free-radical photochlorination.[7][8][9] It is designed as a self-validating system where reaction progress is closely monitored.

Materials and Reagents

| Reagent | Formula | M.W. | Grade | Key Hazard |

| p-Xylene | C₈H₁₀ | 106.17 | Anhydrous, >99% | Flammable, Harmful |

| Chlorine Gas | Cl₂ | 70.90 | >99.5% | Toxic, Oxidizer, Corrosive |

| Nitrogen Gas | N₂ | 28.01 | High Purity | Inert Gas |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent | Mild Irritant |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Reagent | Irritant |

| Hexane | C₆H₁₄ | 86.18 | HPLC Grade | Flammable, Neurotoxin |

Equipment Setup

A multi-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube (sparger), a reflux condenser, and a thermometer is required. The top of the condenser must be connected to a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution) to neutralize excess chlorine and HCl gas. The reaction vessel should be made of glass to allow for photochemical initiation.[4] A UV lamp (e.g., a high-pressure mercury lamp) is positioned to irradiate the flask.[9][10]

Step-by-Step Methodology

-

Reactor Preparation: Assemble the glassware as described in section 3.2. Ensure all joints are properly sealed. The system must be thoroughly dried to prevent unwanted side reactions.

-

Inert Atmosphere: Purge the entire system with dry nitrogen gas for 15-20 minutes to remove oxygen, which can interfere with radical reactions.

-

Charging the Reactant: Charge the reactor with anhydrous p-xylene. For a lab-scale synthesis, 106.2 g (1.0 mole) is a representative starting quantity.

-

Initiation: Begin stirring and heat the p-xylene to a gentle reflux (approx. 138-140°C). Once refluxing, turn on the UV lamp to initiate the reaction. The temperature may need to be actively managed as the chlorination proceeds.[7]

-

Chlorination: Introduce a slow, steady stream of dry chlorine gas through the gas sparger below the surface of the liquid. The rate of addition should be controlled such that the yellow-green color of chlorine does not persist in the vapor phase, indicating its consumption.

-

Reaction Monitoring: The progress of the reaction is critical. Every 30-60 minutes, a small aliquot of the reaction mixture should be carefully withdrawn, quenched, and analyzed by Gas Chromatography (GC). This allows for tracking the disappearance of p-xylene and the appearance of the various chlorinated products. The reaction should be stopped when the GC analysis shows the maximum concentration of the desired this compound. Over-chlorination will lead to the formation of tetra- and higher chlorinated species.

-

Reaction Completion and Quenching: Once the desired product distribution is achieved, turn off the chlorine gas flow and the UV lamp. Continue to purge the system with nitrogen gas for 20-30 minutes to remove any residual HCl and unreacted chlorine.[7]

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully transfer the crude product to a separatory funnel. Wash the organic mixture sequentially with a 5% sodium bicarbonate solution (to neutralize HCl) and then with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any low-boiling components under reduced pressure.

-

Purification: The crude product mixture must be purified by fractional vacuum distillation.[7] Collect the fraction corresponding to this compound (boiling point approx. 155-158 °C at 20 Torr).[2] The product should solidify upon cooling. Recrystallization from a suitable solvent like hexane can be performed for further purification.

Safety, Handling, and Waste Disposal

Trustworthiness through Self-Validation: A protocol's integrity is validated by its inherent safety measures. This synthesis involves highly hazardous materials and must be conducted with extreme caution.

-

Chemical Hazards:

-

Chlorine Gas: Extremely toxic and corrosive. Inhalation can be fatal. All manipulations must be performed in a well-ventilated chemical fume hood. A chlorine gas detector is highly recommended.

-

p-Xylene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

-

Chlorinated Products: Benzyl chlorides are potent lachrymators and skin irritants.[11] They are also classified as hazardous substances.[12]

-

Hydrogen Chloride: Corrosive gas produced as a byproduct.

-

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton or neoprene), splash goggles, a face shield, and a flame-resistant lab coat at all times.[12]

-

Waste Disposal: All chlorinated organic waste must be collected in a designated, labeled container for hazardous waste disposal. The basic scrubber solution should be neutralized before disposal in accordance with local regulations.

Conclusion

The via photochlorination of p-xylene is a technically demanding but effective process. The key to a successful outcome lies not in a rigid, unthinking execution of steps, but in the dynamic control of the reaction. The causality is clear: UV light initiates a radical chain reaction, and the stoichiometry of chlorine addition over time dictates the final product distribution. By implementing rigorous real-time monitoring via gas chromatography, the operator can judiciously terminate the reaction at the point of maximum yield for the target compound, thereby minimizing the formation of undesirable over-chlorinated byproducts. The principles and protocols outlined in this guide provide a comprehensive framework for researchers to safely and efficiently produce this valuable chemical intermediate.

References

- CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.

-

Preparation of 1-chloro-2-(dichloromethyl)benzene. PrepChem.com. [Link]

-

1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723. PubChem, National Center for Biotechnology Information. [Link]

- US3350467A - Method for side-chain chlorination of xylene.

- US3928478A - Chlorination of xylene.

-

terephthalaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Process for preparing aromatic compounds having chlorinated side chains. Justia Patents. [Link]

- JPH06340562A - Side chain chlorination of aromatic compound.

-

Competitive-Consecutive Reactions in the Photochemical Chlorination of p-Xylene. The Journal of Physical Chemistry. [Link]

-

This compound. Pharmaffiliates. [Link]

-

This compound. ESSLAB. [Link]

- US4056454A - Process for the preparation of α,α,αα',α'-pentachloro-o-xylene.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 7398-44-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. esslabshop.com [esslabshop.com]

- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]

- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US4056454A - Process for the preparation of α,α,αα',α'-pentachloro-o-xylene - Google Patents [patents.google.com]

- 10. JPH06340562A - Side chain chlorination of aromatic compound - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dichloromethyl)benzyl Chloride

Abstract

4-(Dichloromethyl)benzyl chloride is a bifunctional aromatic compound featuring two distinct and highly reactive chloroalkyl moieties. This dual reactivity makes it a valuable, yet challenging, intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials. A profound understanding of its physicochemical properties is not merely academic; it is a prerequisite for its safe handling, effective application, and the rational design of synthetic pathways. This guide provides a comprehensive exploration of the core properties of 4-(Dichloromethyl)benzyl chloride, offering field-proven insights into its chemical identity, reactivity, and analytical characterization for researchers, scientists, and drug development professionals.

Chemical Identity and Core Physicochemical Data

4-(Dichloromethyl)benzyl chloride, systematically named 1-(chloromethyl)-4-(dichloromethyl)benzene, is a trisubstituted benzene derivative. Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions with a chloromethyl (-CH₂Cl) group and a dichloromethyl (-CHCl₂) group, respectively.

The presence of these two groups dictates the molecule's reactivity profile. The benzylic chloromethyl group is a potent electrophile susceptible to nucleophilic substitution, a reactivity enhanced by the stability of the resulting benzylic carbocation intermediate.[1] The dichloromethyl group, also electrophilic, can undergo further reactions, including hydrolysis to form an aldehyde.

Data Summary Table

For ease of reference, the fundamental physicochemical data for 4-(Dichloromethyl)benzyl chloride are summarized below. These values are critical for experimental design, from selecting appropriate solvents to determining reaction temperatures.

| Property | Value | Reference(s) |

| CAS Number | 7398-44-9 | [2] |

| Molecular Formula | C₈H₇Cl₃ | [2] |

| Molecular Weight | 209.5 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 72-73 °C | [2] |

| Boiling Point | 155-158 °C at 20 Torr | [2] |

| Density | ~1.334 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in many organic solvents (e.g., chloroform, ethyl acetate); reacts with water. | [3] |

Molecular Structure and Reactivity Analysis

The molecule's reactivity is a direct consequence of its structure. Both chloroalkyl groups are benzylic, meaning the carbon atom bearing the chlorine(s) is directly attached to the benzene ring. This position is unique because it allows for the stabilization of carbocation intermediates or radical species through resonance with the aromatic π-system.[1]

// Nodes for the molecule C1 [label="C", pos="0,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Substituent nodes C7 [label="C", pos="0,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; H_C7_1 [label="H", pos="-0.5,3.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; H_C7_2 [label="H", pos="0.5,3.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; Cl1 [label="Cl", pos="0,4!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C8 [label="C", pos="0,-2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; H_C8 [label="H", pos="0,-3.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; Cl2 [label="Cl", pos="-0.7,-3.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl3 [label="Cl", pos="0.7,-3.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- C7; C7 -- H_C7_1; C7 -- H_C7_2; C7 -- Cl1;

C4 -- C8; C8 -- H_C8; C8 -- Cl2; C8 -- Cl3; } }

Caption: Molecular structure of 4-(Dichloromethyl)benzyl chloride.

Causality of Reactivity:

-

-CH₂Cl Group (Benzylic Chloride): This primary benzylic chloride is highly susceptible to Sₙ1 and Sₙ2 nucleophilic substitution reactions.[1][4] In polar, protic solvents, the Sₙ1 pathway is favored due to the resonance stabilization of the resulting secondary benzylic carbocation. In the presence of strong nucleophiles in aprotic solvents, the Sₙ2 mechanism can dominate.

-

-CHCl₂ Group (Dichloromethyl): This group is less reactive towards substitution than the chloromethyl group but is prone to hydrolysis. In the presence of water or other hydrolyzing agents, it can be converted to a formyl group (-CHO), yielding 4-(chloromethyl)benzaldehyde. This transformation is a key synthetic application.

The electron-withdrawing nature of both substituents deactivates the benzene ring towards electrophilic aromatic substitution, yet they act as ortho-, para-directors.[5]

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (a complex multiplet pattern for the AA'BB' system of the 1,4-disubstituted ring, typically between 7.3-7.6 ppm), a singlet for the benzylic protons of the -CH₂Cl group (around 4.6 ppm), and a singlet for the methine proton of the -CHCl₂ group (around 6.7 ppm).

-

¹³C NMR (Carbon NMR): The carbon spectrum will show characteristic peaks for the two chloro-substituted aliphatic carbons, four distinct aromatic carbons due to symmetry, and is invaluable for confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and the substitution pattern of the aromatic ring. Key expected absorptions include:

-

C-H stretch (aromatic): Typically found just above 3000 cm⁻¹.

-

C=C stretch (aromatic): A series of peaks in the 1450-1600 cm⁻¹ region.

-

C-H bend (para-disubstitution): A strong absorption in the 800-850 cm⁻¹ range is characteristic of 1,4-disubstitution.

-

C-Cl stretch: Found in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can aid in structural elucidation. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing three chlorine atoms (³⁵Cl and ³⁷Cl), which is a powerful diagnostic tool.

Protocol: Acquiring a ¹H NMR Spectrum

This protocol provides a self-validating system for the structural confirmation of 4-(Dichloromethyl)benzyl chloride.

Objective: To obtain a high-resolution proton NMR spectrum to confirm the chemical structure and assess the purity of a sample.

Materials:

-

4-(Dichloromethyl)benzyl chloride sample (10-20 mg)

-

Deuterated chloroform (CDCl₃), high purity

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

NMR Spectrometer (300 MHz or higher)

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and transfer it into a clean, dry vial.

-

Dissolution: Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. CDCl₃ is chosen for its excellent solubilizing power for this type of compound and its single residual proton peak (~7.26 ppm) that serves as an internal reference.[6]

-

Transfer: Gently swirl the vial to ensure complete dissolution. Transfer the solution into the NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz instrument would be:

-

Pulse angle: 30-45 degrees

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-32

-

-

Data Processing & Validation:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate all signals. The ratio of integrals should correspond to the number of protons in each environment (e.g., 4:2:1 for aromatic:CH₂Cl:CHCl₂).

-

Validation Check: The presence of all expected signals with the correct chemical shifts, multiplicities, and integration ratios confirms the structure. The absence of significant unassigned peaks indicates high purity.

-

Safety, Handling, and Stability

Authoritative Insight: 4-(Dichloromethyl)benzyl chloride is a hazardous substance that demands stringent safety protocols. Its reactivity is analogous to simpler benzyl chlorides, which are known lachrymators and alkylating agents.[7][8] The compound is corrosive and moisture-sensitive.[9]

// Relationships Corrosive -> Goggles [label="Requires"]; Lachrymator -> Hood [label="Requires"]; Moisture -> Inert [label="Requires"]; Moisture -> Sealed [label="Requires"]; Corrosive -> Gloves [label="Requires"]; } }

Caption: Logical workflow for safe handling and storage.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[10][11]

-

Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against severe eye irritation and damage.[8][12]

-

Skin Protection: Wear a lab coat and gloves resistant to chlorinated organic compounds (e.g., nitrile or neoprene). Contaminated clothing should be removed immediately.[12]

-

Accidental Release: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[11][13]

Stability and Storage

-

The compound is sensitive to moisture and will hydrolyze, releasing corrosive hydrochloric acid gas.[9]

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from water, bases, and oxidizing agents.[10][11]

-

For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended to prevent degradation.

Conclusion

4-(Dichloromethyl)benzyl chloride is a synthetically potent but hazardous chemical intermediate. Its utility is derived directly from its bifunctional, electrophilic nature, which is rooted in its benzylic structure. For the research and drug development professional, a comprehensive grasp of its physicochemical properties—from its NMR signature to its hydrolytic instability—is not optional. It is the foundation upon which safe handling, reliable experimentation, and innovative synthesis are built. Adherence to rigorous safety protocols and the use of appropriate analytical techniques for validation are paramount to harnessing the synthetic potential of this versatile molecule.

References

-

Wikipedia. Benzyl chloride. [Link]

-

PubChem. 4-(Chloromethyl)benzoyl chloride. [Link]

-

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

-

PubChem. Phenacaine. [Link]

-

Cheméo. Phenacaine (CAS 101-93-9) - Chemical & Physical Properties. [Link]

-

PubChem. 1-Chloro-4-(chloromethyl)benzene. [Link]

-

Transtutors. The compounds benzyl chloride (C6H5CH2Cl).... [Link]

-

New Jersey Department of Health. Benzyl chloride - Hazardous Substance Fact Sheet. [Link]

-

PubMed Central. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]

-

PubChem. 2,4-Dichlorobenzyl chloride. [Link]

-

Wikipedia. Phenacaine. [Link]

-

Khan Academy. Reactions at the benzylic position. [Link]

-

Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

-

Mol-Instincts. This compound Product Description. [Link]

-

University of Bristol. Supporting Information - Polymers from sugars and CS2. [Link]

-

Wikipedia. 1,4-Dichlorobenzene. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. 7398-44-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,4-Dichlorobenzyl chloride | 94-99-5 [chemicalbook.com]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Solved) - The compounds benzyl chloride (C6H5CH2Cl). The compounds benzyl... (1 Answer) | Transtutors [transtutors.com]

- 6. rsc.org [rsc.org]

- 7. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 8. nj.gov [nj.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

1-(Chloromethyl)-4-(dichloromethyl)benzene mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1-(Chloromethyl)-4-(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic hydrocarbon with a structure suggestive of significant biological reactivity. The presence of two electrophilic centers, the chloromethyl and dichloromethyl groups, implies a potential for covalent interactions with cellular nucleophiles, a common mechanism for both therapeutic action and toxicity. This technical guide proposes a multi-faceted mechanism of action for this compound, centered on its electrophilic properties. We hypothesize that its biological effects are driven by direct covalent modification of proteins and DNA, potential metabolic activation and inactivation of cytochrome P450 enzymes, and the subsequent induction of oxidative stress and genotoxicity. This document provides a comprehensive framework for investigating this proposed mechanism, detailing the underlying scientific rationale and step-by-step experimental protocols to test these hypotheses. The insights generated from such studies are crucial for understanding the potential therapeutic applications and toxicological risks associated with this compound and similar chemical entities.

Introduction

This compound is a synthetic organic compound characterized by a benzene ring substituted with a chloromethyl (-CH₂Cl) group and a dichloromethyl (-CHCl₂) group at the para position. The inherent reactivity of the carbon-chlorine bonds in these benzylic positions suggests that this molecule can act as an alkylating agent. Such compounds are of significant interest in medicinal chemistry and toxicology due to their potential to form covalent bonds with biological macromolecules.[1][2] Understanding the precise mechanism of action is paramount for predicting the biological consequences of exposure and for the rational design of molecules with desired therapeutic effects while minimizing toxicity. This guide presents a hypothesized mechanism of action for this compound and a detailed experimental roadmap for its validation.

Proposed Mechanism of Action: An Electrophile-Driven Cascade

Based on the chemical structure of this compound, we propose a mechanism of action initiated by its electrophilic character. This primary reactivity is likely to trigger a cascade of downstream cellular events, including metabolic modulation, oxidative stress, and genotoxicity.

Direct Covalent Binding to Cellular Macromolecules

The chloromethyl and dichloromethyl groups are electrophilic and susceptible to nucleophilic attack from electron-rich moieties in biological macromolecules.[3] We hypothesize that this compound can directly alkylate proteins and DNA.

-

Protein Adduct Formation: Nucleophilic amino acid residues, such as cysteine, histidine, and lysine, are likely targets for covalent modification.[2] Such modifications can alter protein structure and function, leading to enzyme inhibition, disruption of signaling pathways, and cellular dysfunction.[4]

-

DNA Adduct Formation: The nucleophilic centers in DNA bases (e.g., the N7 position of guanine) are also potential targets for alkylation.[1] The formation of DNA adducts can lead to mutations, chromosomal aberrations, and ultimately, carcinogenicity.[5]

Interaction with Cytochrome P450 Enzymes

Dichloromethyl compounds have been shown to be mechanism-based inactivators of cytochrome P450 (CYP) enzymes.[6][7] We propose that this compound may be both a substrate and an inactivator of CYP enzymes.

-

Metabolic Activation: CYP-mediated oxidation of the dichloromethyl group could generate a highly reactive intermediate, such as a phosgene-like species, which could then covalently bind to the enzyme or other cellular components.[8][9]

-

Mechanism-Based Inactivation: The reactive intermediate generated during metabolism could covalently bind to the CYP enzyme itself, leading to its irreversible inactivation.[10] This would have significant implications for the metabolism of other xenobiotics and endogenous compounds.

Induction of Oxidative Stress

The depletion of cellular nucleophiles, particularly glutathione (GSH), through direct alkylation and the disruption of normal cellular processes by protein and DNA damage can lead to an imbalance in the cellular redox state, resulting in oxidative stress.[11]

-

Depletion of Antioxidants: Covalent binding to GSH, a key cellular antioxidant, would diminish the cell's capacity to neutralize reactive oxygen species (ROS).

-

Mitochondrial Dysfunction: Damage to mitochondrial proteins could impair the electron transport chain, leading to increased ROS production.

-

Lipid Peroxidation: Increased ROS levels can lead to the damaging oxidation of lipids in cellular membranes, generating reactive aldehydes like malondialdehyde (MDA).

Genotoxicity

The formation of DNA adducts and the generation of ROS can both lead to DNA damage, triggering a genotoxic response.

-

DNA Strand Breaks: Both direct alkylation and oxidative damage can cause single- and double-strand breaks in DNA.[5]

-

Mutagenesis: If DNA damage is not properly repaired, it can lead to mutations during DNA replication.

The interconnectedness of these proposed mechanisms is illustrated in the following diagram:

Experimental Validation of the Proposed Mechanism

A structured, multi-pronged experimental approach is required to systematically investigate and validate the hypothesized mechanism of action.

Assessment of Covalent Binding

The primary hypothesis of direct covalent modification can be tested using in vitro and cellular models.

Objective: To identify the specific proteins that are covalently modified by this compound.

Methodology: Affinity-Based Protein Profiling and Mass Spectrometry [12][13][14]

-

Probe Synthesis: Synthesize a derivative of the compound with a clickable tag (e.g., an alkyne or azide) at a position that does not interfere with its reactivity.

-

Cell Lysate Incubation: Incubate the tagged compound with a relevant cell lysate.

-

Click Chemistry: After incubation, perform a click reaction to attach a biotin reporter molecule to the tagged compound that is now bound to proteins.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein-compound complexes.

-

Proteolysis and Mass Spectrometry: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the identified proteins from the compound-treated sample with a control sample to identify specific targets.

Investigation of Cytochrome P450 Interactions

Objective: To determine if this compound is a mechanism-based inactivator of CYP enzymes.[6][10]

Methodology: In Vitro CYP Inactivation Assay [9]

-

Microsome Preparation: Use human liver microsomes as a source of CYP enzymes.

-

Pre-incubation: Pre-incubate the microsomes with a range of concentrations of the compound in the presence of NADPH (to initiate metabolism).

-

Dilution and Substrate Addition: After various pre-incubation times, dilute the mixture to stop further inactivation and add a probe substrate for a specific CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).

-

Metabolite Quantification: Measure the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Data Analysis: A time- and concentration-dependent loss of enzyme activity that is dependent on the presence of NADPH is indicative of mechanism-based inactivation. Calculate the kinetic parameters kinact (maximal rate of inactivation) and KI (concentration required for half-maximal inactivation).

| Parameter | Description | Hypothetical Value |

| kinact | Maximal rate of inactivation | 0.1 min-1 |

| KI | Concentration for half-maximal inactivation | 5 µM |

| Partition Ratio | Moles of substrate metabolized per mole of enzyme inactivated | 50 |

Measurement of Oxidative Stress

Objective: To quantify the induction of oxidative stress in cells exposed to the compound.

-

Reactive Oxygen Species (ROS) Detection: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a suitable cell line. DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), which can be quantified by fluorometry or flow cytometry.[16]

-

Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

Glutathione (GSH) Assay: Quantify the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) using a commercially available kit. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.

Evaluation of Genotoxicity

Objective: To assess the potential of the compound to induce DNA damage and mutations.

Methodologies: [5][17][18][19][20]

-

Bacterial Reverse Mutation Assay (Ames Test): This is a screening assay to detect gene mutations. It uses several strains of Salmonella typhimurium with mutations in the histidine operon. A positive result is indicated by an increase in the number of revertant colonies that can grow in the absence of histidine.

-

In Vitro Micronucleus Assay: This assay detects chromosomal damage. Cells are treated with the compound, and the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is quantified.

-

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[19] After treatment, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.

| Assay | Endpoint Measured | Expected Outcome for a Positive Result |

| Ames Test | Gene mutation | Significant increase in revertant colonies |

| Micronucleus Assay | Chromosomal damage | Significant increase in micronucleated cells |

| Comet Assay | DNA strand breaks | Increased comet tail length and intensity |

Data Interpretation and Integrated View

The data generated from these experiments should be integrated to form a cohesive understanding of the mechanism of action. For example, the identification of specific protein targets involved in antioxidant defense (e.g., glutathione S-transferases) would provide a direct link between covalent binding and the observed oxidative stress. Similarly, a positive result in the genotoxicity assays would be strongly supported by the detection of DNA adducts. The inactivation of specific CYP isoforms could explain potential drug-drug interactions.

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on its electrophilic reactivity, provides a solid foundation for a thorough investigation of its biological effects. The experimental workflows detailed in this guide offer a systematic approach to validating this hypothesis. Future work could involve in vivo studies to confirm these findings in a whole-animal model and to explore the pharmacokinetic and pharmacodynamic properties of the compound. A comprehensive understanding of its mechanism of action is essential for any further development of this and related compounds for therapeutic purposes or for assessing their toxicological risk to human health.

References

- Halpert, J. R., Balfour, C., Miller, N. E., & Kaminsky, L. S. (1986). Dichloromethyl compounds as mechanism-based inactivators of rat liver cytochromes P-450 in vitro. Molecular Pharmacology, 30(1), 19–24.

-

Signosis. (n.d.). Oxidative Stress/Antioxidant Assay Kits. Retrieved from [Link]

- S, M. (2025, August 7). A review of the electrophilic reaction chemistry involved in covalent DNA binding. ACS Omega.

- Peters, E. C. (n.d.). Protein Damage by Reactive Electrophiles: Targets and Consequences.

- ResearchGate. (n.d.). Reactivity of Electrophilic Environmental Chemicals to DNA and Protein.

- Tiedje, J. M., & Suflita, J. M. (1989). Reductive dehalogenation of chlorinated benzenes and toluenes under methanogenic conditions. Applied and Environmental Microbiology, 55(10), 2661–2668.

-

Quora. (2021, April 2). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Retrieved from [Link]

- ResearchGate. (2025, August 10). Genotoxicity Assessment: Methods and Protocols.

- MDPI. (n.d.).

- Frontiers. (n.d.). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds.

- Bosma, T. N., van der Meer, J. R., Schraa, G., Tros, M. E., & Zehnder, A. J. (1988). Reductive dechlorination of chlorinated benzenes and toluenes under methanogenic conditions. FEMS Microbiology Letters, 53(3-4), 223–227.

- GeneOnline News. (2025, October 30). Study Maps Proteome-Wide Interactions of Electrophilic Compounds for Insights into Covalent Protein Binding.

- Juniper Publishers. (2017, April 27). Genotoxicity: Mechanisms, Testing Guidelines and Methods.

- ResearchGate. (2025, August 10). Genotoxicity Assessment: Methods and Protocols.

- MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.

- Environmental Toxicology and Chemistry. (n.d.). Biotransformation of chlorinated aliphatic solvents in the presence of aromatic compounds under methanogenic conditions. Oxford Academic.

- Filo. (2025, September 7).

- Alvarez-Cohen, L., & McCarty, P. L. (1991). Kinetics of Aerobic Cometabolism of Chlorinated Solvents.

- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be.

- kbDNA. (2020, February 24). Drug Discovery: Covalent Bonds Between Small Molecules & Proteins.

- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, S. G., & Clardy, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.

-

Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Retrieved from [Link]

- Zeller, A., & Zalko, D. (2023). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology, 97(7), 1795–1818.

- Clark, J. (2023, January 22). Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts.

- Halpert, J. R. (1991). Dihalomethyl compounds as mechanism-based inactivators of cytochromes P450. Methods in Enzymology, 206, 540–548.

- B, K. (2023, March 1).

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide (Vol. 71). IARC.

- 3D chemistry. (2020, October 6). Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube.

- Chemguide. (n.d.).

- Kent, U. M., Hollenberg, P. F., & Online, G. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos. Drug Metabolism and Disposition, 43(10), 1544–1551.

- Michigan State University Department of Chemistry. (n.d.).

- Shahsavan, S., Sh, A., & V, V. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology, 34(5), 1267–1286.

- Foti, R. S., & Wahlstrom, J. L. (2008). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Current Drug Metabolism, 9(5), 386–402.

- LibreTexts. (2023, January 22).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Drug Discovery: Covalent Bonds Between Small Molecules & Proteins [kbdna.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Dichloromethyl compounds as mechanism-based inactivators of rat liver cytochromes P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihalomethyl compounds as mechanism-based inactivators of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]

- 12. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. signosisinc.com [signosisinc.com]

- 16. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. researchgate.net [researchgate.net]

- 19. criver.com [criver.com]

- 20. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Chloromethyl)-4-(dichloromethyl)benzene: Synthesis, Reactivity, and Applications for Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 1-(Chloromethyl)-4-(dichloromethyl)benzene, a versatile yet under-documented chemical intermediate. The guide is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. It delves into the synthesis of this compound via free-radical chlorination of p-xylene, detailing the underlying mechanistic principles and addressing the challenges of selective chlorination. A critical analysis of the differential reactivity of the benzylic chloride and benzal dichloride moieties is presented, supported by established principles of organic chemistry. While direct applications in drug synthesis are not extensively published, this guide explores its potential as a precursor to valuable pharmaceutical intermediates, namely 4-(chloromethyl)benzaldehyde and 4-(chloromethyl)benzoic acid. This guide also compiles available physicochemical and safety data and provides a framework for the spectroscopic characterization of this compound, addressing the current gap in publicly available spectral data.

Introduction: A Molecule of Dichotomous Reactivity

This compound (CAS No. 7398-44-9) is a halogenated aromatic hydrocarbon featuring two distinct reactive sites on a para-substituted benzene ring: a chloromethyl (-CH₂Cl) group and a dichloromethyl (-CHCl₂) group. This unique structural arrangement offers the potential for sequential and selective chemical transformations, making it a molecule of interest for synthetic chemists. The chloromethyl group is a classic benzylic halide, primed for nucleophilic substitution reactions, while the dichloromethyl group, a benzal-type dihalide, can be readily hydrolyzed to an aldehyde functionality. This inherent duality in reactivity makes it a potentially valuable, yet underexplored, building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

This guide aims to consolidate the available information on this compound and to provide a scientifically grounded framework for its synthesis, handling, and application in a research and development setting.

Synthesis of this compound

The primary and most logical industrial route to this compound is the free-radical chlorination of p-xylene. This process involves the sequential substitution of hydrogen atoms on the methyl groups with chlorine atoms, initiated by a source of chlorine radicals.

Mechanism of Free-Radical Chlorination

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•). This is typically achieved by exposure to ultraviolet (UV) light or by the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, at elevated temperatures.

-

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene to form a benzylic radical and hydrogen chloride (HCl). The benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with another molecule of Cl₂ to form a chlorinated product and a new chlorine radical, which continues the chain reaction. This process can occur multiple times on both methyl groups.

-

Termination: The chain reaction is terminated when two radicals combine.

digraph "Free_Radical_Chlorination_Mechanism" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

}

Figure 2: Conceptual workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A compilation of the known and predicted properties of this compound is presented below.

Property Value Source CAS Number 7398-44-9 [Vendor Data] Molecular Formula C₈H₇Cl₃ [Vendor Data] Molecular Weight 209.50 g/mol [Vendor Data] Boiling Point ~282.8 °C at 760 mmHg [Predicted] Density ~1.334 g/cm³ [Predicted] Appearance Likely a liquid at room temperature [Inference]

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following are predictions based on the analysis of similar compounds.

-

¹H NMR:

-

Aromatic Protons: The four aromatic protons would likely appear as a complex multiplet or two distinct doublets in the range of 7.3-7.6 ppm.

-

-CHCl₂ Proton: A singlet for the proton of the dichloromethyl group is expected to be downfield, likely in the range of 6.5-7.0 ppm, due to the deshielding effect of the two chlorine atoms.

-

-CH₂Cl Protons: A singlet for the two protons of the chloromethyl group would likely appear around 4.5-4.7 ppm.

-

¹³C NMR:

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the plane of symmetry in the molecule. The chemical shifts would be in the typical aromatic region (120-140 ppm).

-

-CHCl₂ Carbon: The carbon of the dichloromethyl group would be significantly downfield due to the attachment of two chlorine atoms.

-

-CH₂Cl Carbon: The carbon of the chloromethyl group would appear in the benzylic halide region, typically around 45-50 ppm.[1][2]

-

Infrared (IR) Spectroscopy:

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are expected.[3]

-

C-C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region.[3]

-

C-H Bending (out-of-plane): Strong absorptions in the 900-675 cm⁻¹ region, characteristic of the para-substitution pattern.[3]

-

C-Cl Stretch: Absorptions in the 800-600 cm⁻¹ region.[4]

-

Mass Spectrometry:

-

Molecular Ion Peak (M+): The mass spectrum would show a characteristic isotopic cluster for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). The M+, M+2, M+4, and M+6 peaks would be observed.[5]

-

Fragmentation: Common fragmentation pathways would include the loss of Cl•, HCl, and cleavage of the C-C bonds of the side chains, leading to the formation of benzylic and related carbocations. A prominent peak corresponding to the tropylium ion (m/z 91) is also likely.

Chemical Reactivity: A Tale of Two Halides

The synthetic utility of this compound stems from the differential reactivity of its two chloro-substituted methyl groups.

The Benzylic Chloride Moiety (-CH₂Cl)

The chloromethyl group is a benzylic halide and is highly susceptible to nucleophilic substitution reactions, proceeding readily through either an Sₙ1 or Sₙ2 mechanism.[6][7] The stability of the resulting benzylic carbocation in an Sₙ1 pathway and the accessibility of the benzylic carbon for backside attack in an Sₙ2 pathway contribute to its high reactivity.[8] This allows for the introduction of a wide range of functional groups.

The Benzal Dichloride Moiety (-CHCl₂)

The dichloromethyl group is a benzal-type dihalide. Its most characteristic reaction is hydrolysis to form an aldehyde. This transformation is typically carried out under acidic or basic conditions. This provides a convenient route to 4-(chloromethyl)benzaldehyde, a valuable synthetic intermediate.

Selective Transformations

The difference in reactivity between the benzylic chloride and the benzal dichloride allows for selective transformations. For instance, the benzal dichloride can be selectively hydrolyzed to the aldehyde under conditions that leave the benzylic chloride intact. Conversely, nucleophilic substitution can be targeted at the more reactive benzylic chloride position.

```dot

digraph "Reactivity" {

graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6];

node [shape=box, style=filled, fontcolor="#202124"];

edge [color="#5F6368"];

}

Sources

An In-depth Technical Guide to 1-(chloromethyl)-4-(dichloromethyl)benzene (CAS 7398-44-9): A Versatile Synthetic Intermediate

This technical guide provides a comprehensive overview of the chemical compound with CAS number 7398-44-9, identified as 1-(chloromethyl)-4-(dichloromethyl)benzene. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a valuable synthetic intermediate.

Compound Identification and Nomenclature

The compound registered under CAS 7398-44-9 is an organochlorine compound derived from p-xylene. Its systematic and common names are crucial for unambiguous identification in literature and chemical databases.

-

CAS Registry Number: 7398-44-9

-

IUPAC Name: this compound[1]

-

Synonyms: α,α,α′-Trichloro-p-xylene, Trichloro-p-xylene[1]

The structure consists of a benzene ring substituted at positions 1 and 4 with a chloromethyl (-CH₂Cl) group and a dichloromethyl (-CHCl₂) group, respectively. This unique arrangement of reactive chloromethyl functionalities makes it a versatile building block in organic synthesis.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its handling, application in reactions, and purification. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇Cl₃ | [1][2] |

| Molecular Weight | 209.50 g/mol | [1][2] |

| Melting Point | 98-99 °C | [1] |

| Boiling Point | 155-158 °C at 20 Torr | [1] |

| Appearance | Not specified, likely a solid at room temperature given the melting point. |

Synthesis and Reactivity

This compound is typically synthesized via the free-radical side-chain chlorination of p-xylene. This reaction is notoriously difficult to control selectively, as it can produce a mixture of compounds with varying degrees of chlorination on both methyl groups. The reaction proceeds under UV light or with a radical initiator, where chlorine radicals abstract hydrogen atoms from the methyl groups, which are then replaced by chlorine. Achieving a high yield of the specific trichloro-derivative (CAS 7398-44-9) requires careful control of reaction conditions, such as the stoichiometry of chlorine, temperature, and reaction time. The non-selective nature of this chlorination means that the product is often a mixture of chlorinated xylenes, including monochloro, dichloro, and higher chlorinated species.[3][4]

The reactivity of this compound is characterized by the distinct functionalities of the chloromethyl and dichloromethyl groups. Both groups are susceptible to nucleophilic substitution reactions. The dichloromethyl group can be hydrolyzed to an aldehyde functionality, while the chloromethyl group can also be converted to an aldehyde or other functional groups. This dual reactivity is the cornerstone of its utility as a synthetic intermediate.

Applications in Organic Synthesis: A Precursor to Terephthalaldehyde

The most significant application of this compound is its role as a precursor in the synthesis of terephthalaldehyde (1,4-benzenedicarboxaldehyde).[3][5] Terephthalaldehyde is a valuable building block for the synthesis of polymers, fluorescent whitening agents, and has applications in the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[5]

The conversion of this compound to terephthalaldehyde can be achieved through a process involving hydrolysis of both chlorinated methyl groups. A particularly effective method is a variation of the Sommelet reaction, which utilizes hexamethylenetetramine to convert the benzyl halide moieties into aldehydes.[3][6]

Experimental Protocol: Synthesis of Terephthalaldehyde

The following protocol is adapted from a patented procedure for the conversion of a chlorinated p-xylene mixture to terephthalaldehyde.[3] This process is a robust method for achieving the desired dialdehyde.

Reaction Scheme:

Caption: Workflow for the synthesis of terephthalaldehyde.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, a mixture of chlorinated p-xylenes containing this compound is charged.

-

Addition of Reagents: Hexamethylenetetramine and water are added to the reaction vessel. An excess of hexamethylenetetramine may be used.[3]

-

Reaction: The mixture is heated to 110°C with vigorous stirring for a period of 2 hours. During this step, the chlorinated methyl groups react with hexamethylenetetramine to form quaternary ammonium salts.

-

Hydrolysis and Acidification: After the initial reaction period, the mixture is cooled to 100°C. The pH of the solution is then adjusted to 1 with the addition of 30% hydrochloric acid. The acidified mixture is then refluxed for 10 minutes to hydrolyze the intermediate salts to the corresponding aldehydes.[3]

-

Isolation: The reaction mixture is cooled, leading to the precipitation of the crude terephthalaldehyde. The solid product is then isolated by filtration.

-

Purification: The crude product is dried and can be further purified by distillation or sublimation to yield pure terephthalaldehyde.[3]

Causality Behind Experimental Choices:

-

Hexamethylenetetramine: This reagent serves as a convenient source of anhydrous ammonia and formaldehyde in situ, and it efficiently converts the benzyl halides to the corresponding aldehydes via the Sommelet reaction mechanism.[6]

-

Aqueous Medium: Water is essential for the hydrolysis of the intermediate quaternary ammonium salts formed during the reaction.

-

Acidification: The addition of hydrochloric acid catalyzes the final hydrolysis step, ensuring the complete conversion of the intermediates to the aldehyde product.

-

Heating and Reflux: These conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Safety and Handling

This compound is a chlorinated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with related chlorinated hydrocarbons, it is expected to be an irritant to the skin, eyes, and respiratory system. Direct contact should be avoided by using personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 7398-44-9) is a key synthetic intermediate with significant utility in the production of terephthalaldehyde. Its bifunctional nature, stemming from the chloromethyl and dichloromethyl groups, allows for selective transformations to generate valuable chemical building blocks. While its own synthesis via the direct chlorination of p-xylene poses challenges in selectivity, its conversion to terephthalaldehyde provides a robust pathway to a widely used chemical. For researchers in organic synthesis and materials science, a thorough understanding of the properties and reactivity of this compound opens avenues for the development of novel materials and complex molecules.

References

- This reference is not available.

- This reference is not available.

- Process for the preparation of terephthalaldehyde or isophthalaldehyde.

- Sommelet reaction. Wikipedia.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

This compound. CAS Common Chemistry. [Link]

- This reference is not available.

-

Terephthalaldehyde. Wikipedia. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. alpha,alpha'-Dichloro-p-xylene | C8H8Cl2 | CID 12171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0026291A1 - Process for the preparation of terephthalaldehyde or isophthalaldehyde - Google Patents [patents.google.com]

- 4. EP0026291B1 - Process for the preparation of terephthalaldehyde or isophthalaldehyde - Google Patents [patents.google.com]

- 5. Terephthalaldehyde - Wikipedia [en.wikipedia.org]

- 6. Sommelet reaction - Wikipedia [en.wikipedia.org]

understanding the reactivity of dichloromethylbenzyl chloride

An In-Depth Technical Guide to the Reactivity of Dichlorobenzyl Chloride

Introduction: The Versatile but Challenging Intermediate

Dichlorobenzyl chloride is a class of aromatic organic compounds featuring a benzene ring substituted with two chlorine atoms and one chloromethyl (-CH2Cl) group. The specific isomers, such as 2,4-dichlorobenzyl chloride and 3,4-dichlorobenzyl chloride, are common, commercially available reagents that serve as pivotal intermediates in the synthesis of a wide range of products, from pharmaceuticals to pesticides.[1][2] Their utility stems from a distinct structural dichotomy: a highly reactive benzylic chloride functional group amenable to nucleophilic substitution, and a strongly deactivated aromatic ring that is resistant to electrophilic attack.

This guide provides an in-depth exploration of the reactivity of dichlorobenzyl chlorides, offering field-proven insights into its reaction mechanisms, practical experimental protocols, and critical safety considerations for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices to empower users to not only replicate but also rationally design synthetic pathways utilizing this versatile building block.

Core Reactivity Principles: A Dichotomy of Function

The chemical behavior of dichlorobenzyl chloride is governed by the interplay of its three key substituents. Understanding their electronic effects is paramount to predicting and controlling reaction outcomes.

-

The Benzylic Chloride (-CH2Cl) Group: This is the primary center of reactivity. The carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. Crucially, its position next to the benzene ring allows for the stabilization of a potential carbocation intermediate through resonance, a factor that profoundly influences the mechanism of nucleophilic substitution.

-

The Ring Chlorine (-Cl) Atoms: These atoms exert a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the aromatic ring. While they also have a weak resonance-donating effect (+R), the inductive effect dominates, making the ring strongly deactivated towards electrophilic attack.[3]

This electronic landscape creates two distinct reactive zones: the highly electrophilic benzylic carbon, which is the site of nucleophilic attack, and the electron-poor aromatic ring, which is largely inert to common electrophilic substitution reactions.

Caption: Duality of reactivity in 2,4-dichlorobenzyl chloride.

Nucleophilic Substitution at the Benzylic Carbon

The most synthetically valuable reactions of dichlorobenzyl chloride occur at the chloromethyl group. These are nucleophilic substitution reactions where the chloride ion acts as a leaving group.[4]

Mechanistic Considerations: The Sₙ1 vs. Sₙ2 Continuum

The mechanism of substitution can proceed via two main pathways, Sₙ1 or Sₙ2, and the operative pathway is dictated by the reaction conditions.

-

Sₙ1 Pathway: This two-step mechanism involves the initial, rate-limiting departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile. This pathway is favored by polar protic solvents (which stabilize the carbocation and leaving group) and weaker nucleophiles.[5][6]

-

Sₙ2 Pathway: This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs.[7] This pathway is favored for primary halides like benzyl chloride, especially with strong nucleophiles and in polar aprotic solvents.[8]

For dichlorobenzyl chloride, both mechanisms are plausible. The choice of solvent and the nucleophile's strength are the critical variables that a scientist can manipulate to direct the reaction.

Sources

- 1. 2,4-Dichlorobenzyl Chloride [anshulchemicals.com]

- 2. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. hydrolysis (of benzyl chloride) | Filo [askfilo.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

stability and storage conditions for 1-(Chloromethyl)-4-(dichloromethyl)benzene

An In-Depth Technical Guide to the Stability and Storage of 1-(Chloromethyl)-4-(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of this compound. As a compound featuring multiple reactive chloro-functional groups on a benzene scaffold, understanding its chemical behavior is paramount for ensuring its integrity in research and development applications, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document synthesizes established chemical principles and data from structurally related molecules to provide a robust framework for its handling and storage.

Compound Profile: Structure and Physicochemical Properties

This compound, with the molecular formula C₈H₇Cl₃, possesses a unique structure that dictates its reactivity and stability.[1][2][3] The presence of both a benzylic chloride (-CH₂Cl) and a dichloromethyl (-CHCl₂) group on a para-substituted benzene ring makes it a versatile, yet sensitive, chemical intermediate.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 209.50 g/mol | [1][2][3] |

| Boiling Point | 282.8°C at 760 mmHg | [4] |

| Density | 1.334 g/cm³ | [4] |

| Melting Point | 98-99 °C | [5] |

Understanding these basic properties is the first step in designing appropriate storage and handling protocols. The compound's relatively high boiling point suggests it is not highly volatile under standard conditions, but its melting point indicates it is a solid at room temperature.

The Chemistry of Instability: A Tale of Two Reactive Groups

The stability of this compound is primarily governed by the reactivity of its two distinct chloroalkyl groups. Both are susceptible to nucleophilic substitution and elimination reactions, albeit through different mechanistic pathways.

The Benzylic Chloride Moiety: A Locus of High Reactivity

The chloromethyl group is a primary benzylic halide. Such functional groups are known to be highly reactive towards nucleophiles. This reactivity stems from the ability of the benzene ring to stabilize the transition state of both Sₙ2 reactions and the carbocation intermediate in Sₙ1 reactions.[6]

Key Reactivity Considerations:

-

Nucleophilic Substitution: The benzylic chloride can readily react with a wide range of nucleophiles, including water, alcohols, amines, and thiols. This necessitates the exclusion of such substances from the storage environment to prevent degradation.

-

Solvent Effects: Polar, protic solvents can facilitate Sₙ1 reactions, while polar, aprotic solvents will favor Sₙ2 pathways. For stability, non-polar, aprotic environments are preferable.

The Dichloromethyl Group: Susceptibility to Hydrolysis

The dichloromethyl group is less reactive than the benzylic chloride in nucleophilic substitution but is prone to hydrolysis, particularly under basic or neutral aqueous conditions. This reaction can proceed to form the corresponding benzaldehyde derivative.

Pathways of Degradation: What to Watch For

Several potential degradation pathways can compromise the purity of this compound over time.

-

Hydrolysis: As mentioned, exposure to moisture is a primary concern. The benzylic chloride can hydrolyze to form the corresponding alcohol, while the dichloromethyl group can hydrolyze to an aldehyde.

-

Oxidation: The benzylic position is susceptible to oxidation, especially in the presence of strong oxidizing agents, which can lead to the formation of carboxylic acids.[7] While atmospheric oxygen presents a lower risk, long-term exposure should be minimized.

-

Photodegradation: Aromatic compounds, particularly those with benzylic halides, can be sensitive to light. UV radiation can promote the formation of radicals, initiating a cascade of degradation reactions.[8]

Recommended Storage Conditions for Optimal Stability

To mitigate the risks of degradation, the following storage conditions are strongly recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions.[9] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[9] |

| Light | Amber vial or in the dark | Protects from photodegradation. |

| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis. The compound is noted to be hygroscopic.[9] |

| Container | Chemically inert glass | Avoids any potential reaction with the container material. |

Incompatible Materials: A Critical Consideration

To prevent unintended reactions and ensure the stability of the compound, it is crucial to avoid storage with or near the following classes of substances:

-

Bases and Amines: These can readily participate in nucleophilic substitution and elimination reactions.[10]

-

Strong Oxidizing Agents: Can lead to the oxidation of the alkyl side chains.

-

Alcohols and Water: Act as nucleophiles and can cause solvolysis/hydrolysis.

-

Metals: Some metals can catalyze decomposition.

Experimental Protocol: Stability Testing Workflow

A robust stability testing program is essential to determine the shelf-life of this compound under specific storage conditions.

Step 1: Initial Characterization

-

Obtain a baseline purity profile of a new batch of the compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Characterize the compound's identity and structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Step 2: Sample Preparation and Storage

-

Aliquot the compound into several vials under an inert atmosphere.

-

Store the vials under different conditions (e.g., recommended 2-8°C, room temperature, and an elevated temperature like 40°C to simulate stress).

-

Include samples exposed to light and samples protected from light at each temperature.

Step 3: Time-Point Analysis

-

At predetermined time points (e.g., 1, 3, 6, 12 months), remove a vial from each storage condition.

-

Analyze the sample using the same HPLC and GC-MS methods to determine purity and identify any degradation products.

Step 4: Data Analysis and Shelf-Life Determination

-

Plot the purity of the compound as a function of time for each storage condition.

-

Identify and quantify major degradation products.

-

Based on the rate of degradation, establish a recommended shelf-life and re-test date for the compound under the defined optimal storage conditions.

Workflow Diagram: Stability Testing Protocol

Caption: A logical workflow for assessing the stability of this compound.

Handling and Safety Precautions: A Non-Negotiable Aspect

Given its reactive nature, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Use chemically resistant gloves and a lab coat.[10]

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[10]

In case of exposure, immediate and thorough washing of the affected area is crucial, and medical attention should be sought.[11]

Conclusion: Ensuring Compound Integrity

The stability of this compound is intrinsically linked to its highly reactive functional groups. By understanding the underlying chemical principles of its potential degradation pathways and implementing stringent storage and handling protocols, researchers can ensure the compound's integrity, leading to more reliable and reproducible experimental outcomes. The key to long-term stability lies in the strict exclusion of moisture, light, and incompatible substances, coupled with storage at refrigerated temperatures under an inert atmosphere.

References

- Bidleman, T. F. (1988). Vapor-phase 1-chloro-4-chloromethylbenzene is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals. Environmental Science & Technology, 22.

-